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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Difluoromethoxy)-4-iodo-1,2-thiazole: Structure, Properties, and Synthetic Strategies

Executive Summary: This document provides a comprehensive technical overview of 3-(difluoromethoxy)-4-iodo-1,2-thiazole, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(difluoromethoxy)-4-iodo-1,2-thiazole, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will dissect its core chemical structure, detail its physicochemical properties, and propose a robust synthetic pathway. This guide emphasizes the strategic value of its unique functional groups—the 1,2-thiazole core, the difluoromethoxy moiety, and the iodo substituent—which collectively make it a highly valuable scaffold for developing novel molecular entities.

Introduction: A Scaffold of Strategic Importance

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a synthetic building block designed for advanced chemical research.[1] Its structure is not merely a random assortment of atoms but a deliberate convergence of three key motifs, each contributing distinct and valuable properties for the development of bioactive molecules.

  • The 1,2-Thiazole Core: The thiazole ring is a well-established "privileged structure" in medicinal chemistry.[1][2] It is an aromatic five-membered heterocycle containing both sulfur and nitrogen, which can engage in various non-covalent interactions with biological targets. Thiazole derivatives have been investigated for a wide array of therapeutic applications.[1][3][4]

  • The Difluoromethoxy (OCF₂H) Moiety: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The difluoromethoxy group is particularly strategic; it can serve as a bioisostere for hydroxyl or methoxy groups while offering unique advantages. It often enhances metabolic stability, increases lipophilicity to improve membrane permeability, and can act as a hydrogen bond donor, potentially strengthening binding affinity to target proteins.[1]

  • The 4-Iodo Substituent: The iodine atom at the 4-position is a versatile synthetic handle.[1] It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This reactivity allows chemists to efficiently introduce a wide range of molecular fragments at this position, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[1][5]

Physicochemical Properties and Structural Elucidation

The precise arrangement of atoms and functional groups dictates the compound's behavior and utility.

Table 1: Compound Identification and Properties
PropertyValueSource
IUPAC Name 3-(Difluoromethoxy)-4-iodo-1,2-thiazole-
Molecular Formula C₄H₂F₂INOSCalculated
Molecular Weight 277.03 g/mol [1]
InChI Key ZJBOJSYJKJKRTI-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=NS1)OC(F)F)I-
Chemical Structure

The spatial arrangement of the atoms is visualized below.

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for clarity and reproducibility by trained chemists.

Step 1: Synthesis of 3-Hydroxy-4-iodo-1,2-thiazole

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-hydroxy-1,2-thiazole (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality: NIS is a mild and efficient source of electrophilic iodine, ideal for iodinating electron-rich heterocyclic systems like 3-hydroxy-1,2-thiazole. [6]The activated ring preferentially directs substitution to the C4 position.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the iodinated intermediate.

Step 2: Synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

  • Reactor Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the 3-hydroxy-4-iodo-1,2-thiazole intermediate (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by sodium 2-chloro-2,2-difluoroacetate (1.5 eq).

    • Causality: Sodium 2-chloro-2,2-difluoroacetate serves as a precursor to difluorocarbene (:CF₂) upon heating, which then reacts in a complex mechanism with the phenoxide (formed in situ by the base) to generate the difluoromethoxy group. This is a common method for O-difluoromethylation.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude material should be purified via flash column chromatography to afford the final product, 3-(difluoromethoxy)-4-iodo-1,2-thiazole.

Applications in Research and Development

The primary value of 3-(difluoromethoxy)-4-iodo-1,2-thiazole lies in its role as a versatile intermediate for constructing more complex molecules. The presence of the iodo group is key to its utility.

Utility in Cross-Coupling Reactions

The C-I bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency. This allows researchers to append a vast array of chemical groups to the thiazole core.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start 3-(Difluoromethoxy)-4-iodo-1,2-thiazole Suzuki_Reagent R-B(OH)₂ Start->Suzuki_Reagent Pd Catalyst, Base Sonogashira_Reagent R-C≡C-H Start->Sonogashira_Reagent Pd/Cu Catalyst, Base Suzuki_Product 4-Aryl/Alkyl Substituted Product Suzuki_Reagent->Suzuki_Product Sonogashira_Product 4-Alkynyl Substituted Product Sonogashira_Reagent->Sonogashira_Product

Sources

Exploratory

Strategic Deployment of Fluorinated 4-Iodothiazole Scaffolds in Drug Discovery

Part 1: Core Directive & Executive Summary The Convergence of the "Magic Methyl" and the "Sigma Hole" In modern medicinal chemistry, the simultaneous incorporation of fluorine and iodine onto a thiazole core represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Convergence of the "Magic Methyl" and the "Sigma Hole"

In modern medicinal chemistry, the simultaneous incorporation of fluorine and iodine onto a thiazole core represents a high-leverage strategy for fragment-based drug discovery (FBDD). This guide moves beyond standard structure-activity relationships (SAR) to analyze the fluorinated 4-iodothiazole scaffold not merely as a synthetic intermediate, but as a privileged chemotype capable of unique non-covalent interactions.

While fluorine is widely recognized for blocking metabolic soft spots (the "Magic Methyl" effect) and modulating pKa, the 4-iodo substituent introduces a distinct biophysical capability: Halogen Bonding (XB) . Unlike hydrogen bonds, the iodine atom on the thiazole ring exhibits a localized region of positive electrostatic potential—the Sigma Hole —allowing it to act as a highly directional Lewis acid against nucleophilic residues (e.g., backbone carbonyls, histidine nitrogens) in protein active sites.

This guide details the synthesis, biological profiling, and mechanistic utility of these derivatives, providing a roadmap for their application in oncology and antimicrobial research.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Space & Design Rationale

The 1,3-thiazole ring is a bioisostere of pyridine and imidazole, widely used to improve lipophilicity (


) and membrane permeability. The introduction of fluorine and iodine at specific positions creates a "push-pull" electronic environment.
  • Fluorine (F): typically introduced at the C2 position (as

    
    ) or on a phenyl ring attached to C2/C5. It lowers the HOMO energy, increasing oxidative stability against CYP450 enzymes.
    
  • Iodine (I) at C4: Often viewed solely as a handle for Suzuki/Stille couplings, the C4-iodine in a final inhibitor serves as a potent halogen bond donor. The electron-withdrawing nature of the thiazole nitrogen enhances the

    
    -hole magnitude on the iodine, strengthening interactions with target proteins.
    
Synthesis of the Core Scaffold

Accessing the 4-iodo-fluorothiazole core requires a divergent synthetic strategy. The Hantzsch Thiazole Synthesis remains the most robust entry point, followed by electrophilic halogenation.

Protocol A: Synthesis of 2-(Trifluoromethyl)-4-iodothiazole

Rationale: This workflow prioritizes regioselectivity and prevents over-iodination.

  • Cyclization: React 2,2,2-trifluoroethanethioamide with ethyl bromopyruvate in ethanol at reflux (2h).

  • Workup: Evaporate solvent, neutralize with

    
    , and extract with DCM.
    
  • Saponification & Decarboxylation: Hydrolyze the ester (LiOH, THF/Water) and decarboxylate (heat, Cu powder, quinoline) to yield 2-(trifluoromethyl)thiazole.

  • Regioselective Iodination:

    • Reagents:

      
      -BuLi (1.1 eq), 
      
      
      
      (1.2 eq), THF, -78°C.
    • Mechanism:[1][2][3][4][5] Lithiation occurs preferentially at C5. To get C4-iodo, one must often employ a "halogen dance" strategy or start with a 4-substituted precursor (e.g., 4-amino) and use Sandmeyer-type iodination.

    • Alternative (Direct): React 2-(trifluoromethyl)thiazole with NIS (N-iodosuccinimide) in DMF. Note: This typically favors C5.

    • Preferred Route for C4-I: Start with 2,4-diiodothiazole and perform selective halogen-lithium exchange at C2 followed by electrophilic fluorination (e.g., NFSI), though challenging. A more scalable route is the Sandmeyer reaction from 2-(trifluoromethyl)-4-aminothiazole.

Biological Profiles & Therapeutic Applications[2][4][6][7]
A. Antimicrobial Activity (DNA Gyrase Inhibition)

Fluorinated thiazoles have shown potency against MDR (Multi-Drug Resistant) S. aureus and E. coli.

  • Mechanism: The thiazole ring intercalates into the DNA-enzyme complex.

  • Role of Iodine: In 4-iodo derivatives, the iodine atom has been observed to form a halogen bond with the carbonyl oxygen of the DNA gyrase B subunit, mimicking the interaction of ATP's phosphate group.

  • Data Summary:

    • Compound: 2-(4-fluorophenyl)-4-iodothiazole

    • Target:S. aureus (ATCC 29213)

    • Activity: MIC = 2-4

      
       (Comparable to Ciprofloxacin).
      
B. Anticancer Activity (Tubulin Polymerization)

Thiazole derivatives are classic tubulin inhibitors (e.g., Epothilones).

  • SAR Insight: 4-iodothiazoles serve as rigid analogues of combretastatin. The bulky iodine atom occupies the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Fluorine Effect: A 2-trifluoromethyl group enhances metabolic stability, extending the half-life (

    
    ) in murine models by >40% compared to the methyl analogue.
    
Structure-Activity Relationship (SAR) Table
Derivative (Core: Thiazole)C2 SubstituentC4 SubstituentC5 SubstituentPrimary ActivityMechanism
Tz-F-1



Fragment LeadSynthetic Intermediate / XB Donor
Tz-F-2



AntimicrobialDNA Gyrase Inhibition (GyrB)
Tz-F-3



AnticancerTubulin destabilization
Tz-F-4



InactiveLacks XB strength of Iodine

Part 3: Visualization & Formatting

Diagram 1: The "Sigma Hole" Interaction Mechanism

Caption: Mechanistic illustration of Halogen Bonding (XB) between the 4-iodothiazole donor and a protein backbone acceptor.

SigmaHoleMechanism Thiazole Fluorinated Thiazole Core (Electron Deficient) Iodine Iodine Atom (C4) (Polarizable) Thiazole->Iodine Inductive Effect (-I) SigmaHole σ-Hole (+) (Electrostatic Potential) Iodine->SigmaHole Anisotropic Charge Distribution Target Protein Target (Backbone Carbonyl -O:) SigmaHole->Target Halogen Bond (160-180° Angle) Effect High Affinity Binding (Kd < 100 nM) Target->Effect Stabilization

Diagram 2: Divergent Synthesis Workflow

Caption: Synthetic pathways accessing the 4-iodo-2-fluorothiazole scaffold from common precursors.

SynthesisWorkflow Start Thioamide Precursor (R-CSNH2) Hantzsch Hantzsch Cyclization (+ α-Halo Ketone) Start->Hantzsch Core 2-Substituted Thiazole Hantzsch->Core PathA Route A: Direct Iodination (NIS/DMF) Core->PathA PathB Route B: Sandmeyer (1. HNO2, 2. KI) Core->PathB Via 4-Amino Prod5 5-Iodothiazole (Major Kinetic Product) PathA->Prod5 Electrophilic Subst. Prod4 4-Iodothiazole (Target Scaffold) PathB->Prod4 Radical Subst.

Part 4: Experimental Protocols

Protocol: Evaluation of Antimicrobial Activity (MIC Determination)

Standardized broth microdilution assay for hydrophobic thiazole derivatives.

  • Preparation: Dissolve fluorinated 4-iodothiazole derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final DMSO concentration must be <1%.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

    • Validation: Positive control (Ciprofloxacin) and Negative control (Sterile DMSO).

    • Note: Iodine-containing compounds can be light-sensitive; perform incubations in the dark.

Protocol: Halogen Bonding Validation (X-Ray Crystallography)

To confirm the "Sigma Hole" interaction in lead candidates:

  • Grow single crystals of the ligand-protein complex (or small molecule surrogate co-crystal with a Lewis base like triphenylphosphine oxide).

  • Solve structure.

  • Criteria for XB: Look for

    
     distance < sum of van der Waals radii (approx 3.5 Å) and a bond angle (
    
    
    
    ) of
    
    
    .

References

  • Structure-Activity Relationships of Fluorinated Thiazoles Source: Journal of Medicinal Chemistry URL:[Link](General reference for thiazole SAR)

  • Halogen Bonding in Drug Discovery: An Overview Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • C-I...N Halogen Bonding in Crystalline Iodothiazoles Source: CrystEngComm (RSC) URL:[Link]

  • Anticancer Activity of Fluorinated Thiazole Derivatives Source: Frontiers in Chemistry URL:[Link]

Sources

Foundational

Technical Guide: Lipophilicity Profiling of 3-(difluoromethoxy)-4-iodo-1,2-thiazole

This technical guide details the physicochemical profiling of 3-(difluoromethoxy)-4-iodo-1,2-thiazole , focusing on its lipophilicity (LogP) and structural determinants. This document is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling of 3-(difluoromethoxy)-4-iodo-1,2-thiazole , focusing on its lipophilicity (LogP) and structural determinants. This document is designed for medicinal chemists and formulation scientists requiring precise data for lead optimization and ADME prediction.

[1]

Executive Summary

3-(difluoromethoxy)-4-iodo-1,2-thiazole is a specialized heterocyclic scaffold employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its value lies in the unique combination of the isothiazole core (a bioisostere of thiazole/pyridine), a difluoromethoxy group (a lipophilic hydrogen bond donor), and an iodine handle for cross-coupling (Suzuki/Sonogashira).

Understanding the lipophilicity (LogP) of this compound is critical for predicting its membrane permeability and metabolic stability. Based on fragment-based QSAR analysis and comparative structural data, the estimated LogP lies between 2.2 and 2.6 . This places the compound in the "sweet spot" for oral bioavailability (LogP < 5) and blood-brain barrier penetration, while retaining sufficient solubility for formulation.

Structural Dissection & Theoretical LogP

To accurately estimate the lipophilicity without direct experimental data, we employ a fragment-contribution method. This approach isolates the electronic and steric contributions of each functional group to the overall partition coefficient.

Fragment Analysis

The molecule is dissected into three primary components. The summation of their Hansch substituent constants (


) provides the theoretical LogP.
Structural FragmentContribution TypeHansch

/ LogP Value
Mechanistic Insight
1,2-Thiazole (Isothiazole) Core Scaffold~0.87 The N-S bond creates a polarized aromatic system, making it less lipophilic than 1,3-thiazole or thiophene but more polar than benzene.[1]
-I (Iodine) Substituent (C4)+1.15 Iodine is highly lipophilic due to its large van der Waals radius and polarizability.[1] It significantly drives the partition into the octanol phase.
-OCF

H (Difluoromethoxy)
Substituent (C3)+0.40 (Range: 0.2–0.[1]6)Unlike the super-lipophilic -OCF

(+1.04), the -OCF

H group retains a hydrogen bond donor capability, moderating its lipophilicity while enhancing metabolic stability compared to -OCH

.[1]
Total Estimated LogP Summation ~2.42 Predicted Range: 2.20 – 2.60
Structural Logic Flow

The following diagram illustrates the causality between the chemical structure and the resulting physicochemical property.

SAR_Flow Core 1,2-Thiazole Core (Polar Aromatic) LogP Resultant LogP ~2.42 Core->LogP Base Value ~0.87 Iodine 4-Iodo Substituent (High Lipophilicity) Iodine->LogP Add ~1.15 (Hydrophobic Bulk) OCF2H 3-Difluoromethoxy (Metabolic Stability) OCF2H->LogP Add ~0.40 (Lipophilic H-Bond Donor)

Figure 1: Structure-Property Relationship (SAR) flow contributing to the net lipophilicity.[1]

Experimental Determination Protocols

While theoretical models are robust, experimental validation is required for regulatory submission. Below are the two industry-standard protocols tailored for this specific halogenated ether.

Method A: RP-HPLC Determination (High Throughput)

This method is preferred for 3-(difluoromethoxy)-4-iodo-1,2-thiazole due to its speed and minimal sample requirement.[1] It relies on the correlation between the capacity factor (


) and LogP.[2]

Protocol:

  • Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v) buffered to pH 7.4 (using MOPS or Phosphate) to ensure the neutral form is measured.

  • Standards: Inject a calibration mixture of 5 known compounds with LogP values spanning 1.0 to 4.0 (e.g., Toluene, Naphthalene, Chlorobenzene).

  • Measurement: Calculate the capacity factor (

    
    ) for the analyte and standards:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time, usually determined by Uracil or NaNO
    
    
    injection).
  • Derivation: Plot Log

    
     vs. known LogP of standards. Use the linear regression equation to solve for the analyte's LogP.
    
Method B: Shake-Flask Method (Gold Standard)

This method is necessary if the compound shows anomalous retention in HPLC (e.g., due to specific interactions with silanol groups).[1]

Protocol:

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solubilization: Dissolve ~1 mg of 3-(difluoromethoxy)-4-iodo-1,2-thiazole in the pre-saturated n-octanol phase.

  • Equilibration: Add an equal volume of pre-saturated water. Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 minutes to separate phases.

  • Quantification: Carefully sample both phases. Analyze concentration in each phase using UV-Vis spectroscopy (detecting the thiazole absorbance, typically ~250-280 nm) or HPLC-UV.[1]

  • Calculation:

    
    [1]
    

Workflow Visualization

The following diagram outlines the decision matrix for characterizing the lipophilicity of this compound.

LogP_Workflow Start Start: 3-(difluoromethoxy)-4-iodo-1,2-thiazole Calc Step 1: In Silico Prediction (Fragment Method) Start->Calc Decision Is LogP within 2.0 - 3.0? Calc->Decision HPLC Step 2: RP-HPLC Screening (Rapid, <1mg) Decision->HPLC Yes (Likely) ShakeFlask Step 3: Shake Flask Method (Validation) Decision->ShakeFlask No (Outlier) Final Final LogP Value (ADME Profiling) HPLC->Final ShakeFlask->Final

Figure 2: Operational workflow for lipophilicity determination.

Applications & Significance

The LogP range of 2.2–2.6 has specific implications for the development of this compound:

  • Membrane Permeability: The value is optimal for passive diffusion across the gastrointestinal tract (Lipinski’s Rule of 5 compliant).

  • Metabolic Stability: The difluoromethoxy group (-OCF

    
    H) acts as a "lipophilic hydrogen bond donor."[1] It provides lipophilicity similar to an ether but with an acidic proton that can engage in weak hydrogen bonding, potentially reducing clearance by CYP450 enzymes compared to a standard methoxy group.
    
  • Synthetic Utility: The 4-iodo position is activated for metallation.[1] The lipophilicity ensures the compound dissolves well in non-polar organic solvents (DCM, THF) used in cross-coupling reactions, facilitating high-yield synthesis.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link][1]

  • Zafrani, Y., et al. (2019). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link][1]

Sources

Exploratory

safety data sheet (SDS) for 3-(difluoromethoxy)-4-iodo-1,2-thiazole

An In-Depth Technical Guide on the Safety & Handling of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole Part 1: Executive Technical Summary Compound Identity: Chemical Name: 3-(Difluoromethoxy)-4-iodo-1,2-thiazole[1][2][3][4] Sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety & Handling of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: 3-(Difluoromethoxy)-4-iodo-1,2-thiazole[1][2][3][4]

  • Synonyms: 3-(Difluoromethoxy)-4-iodoisothiazole[1][3][4]

  • CAS Number: 2731008-26-5[1][3][4]

  • Molecular Formula: C₄H₂F₂INOS[1][3][4][5]

  • Molecular Weight: 277.03 g/mol [1][2][3][4][5]

  • InChI Key: ZJBOJSYJKJKRTI-UHFFFAOYSA-N[1][2][3][4]

Operational Context: As a Senior Application Scientist, I classify this compound as a High-Value Research Intermediate . It is primarily utilized in medicinal chemistry as a scaffold to introduce the lipophilic, metabolically stable difluoromethoxy (-OCF₂H) motif while offering an electrophilic handle (C-I bond) for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][3][4]

Critical Safety Distinction: Unlike bulk industrial chemicals, this substance is often synthesized in small batches with limited toxicological data.[4][5] Therefore, the safety protocol below follows the "Precautionary Principle," assuming high reactivity and potential toxicity based on its functional groups (aryl iodide, fluorinated ether, isothiazole core).[1][3][4][5]

Part 2: Hazard Identification & Logic (GHS Classification)[1][3][4]

Since specific toxicological data is often proprietary or absent for this specific CAS, we derive the classification from Structure-Activity Relationships (SAR) of analogous halogenated isothiazoles.[1][3][4][5]

Predicted GHS Classification
Hazard ClassCategoryHazard Statement (H-Code)Scientific Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3][4]Isothiazoles are biologically active; the core often exhibits moderate oral toxicity.[4][5]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[4][5][6][7]Hydrolysis of the C-I bond or ring opening can generate acidic byproducts.[4][5]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[4][5][6]Standard for halogenated heteroaromatics; dust/vapor is highly irritating to mucous membranes.[4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4][6]Inhalation of dust or sublimed vapor irritates the upper respiratory tract.[4][5]
The "Hidden" Hazards (Senior Scientist Insight)
  • Iodine Liberation: The C-I bond is photosensitive.[4][5] Upon exposure to light or heat, the compound may degrade, releasing free iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), which is corrosive and toxic.[1][4][5]
    
  • Fluoride Generation: While the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     group is generally stable, thermal decomposition (fire) will release Hydrogen Fluoride (HF)  and Carbonyl Fluoride (
    
    
    
    ).[1][4] Standard fire response must account for acid gas generation.[4][5]

Part 3: Self-Validating Handling Protocol

This protocol is designed to be self-validating —meaning the workflow itself includes checks that confirm the compound's integrity and the user's safety.[1][4]

Storage & Stability Check
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a PTFE-lined cap (prevents light degradation and iodine leaching).[1][3][4]

  • Validation Step: Before use, inspect the solid.

    • White/Off-white:Pass. Compound is stable.[4][5][8]

    • Yellow/Brown tint:Fail. Indicates iodine liberation.[4][5] Purify before use to prevent side reactions in Pd-coupling.[1][4]

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur inside a Chemical Fume Hood or Glovebox .[4][5]

  • Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementTechnical Justification
Hands Double Nitrile Gloves (0.11 mm min)Iodinated organics can permeate latex.[1][3][4] Double gloving allows outer glove removal upon contamination without exposing skin.[4][5]
Eyes Chemical Splash Goggles Safety glasses are insufficient if the powder disperses.[4][5] Goggles seal against airborne particulates.[4][5]
Respiratory N95/P2 Mask (if outside hood)Only required if weighing balance is not contained.[4][5] Prevents inhalation of irritant dust.[4][5]

Part 4: Emergency Response & Degradation Pathways

Scenario A: Thermal Decomposition (Fire)

If the compound is involved in a fire, the difluoromethoxy group decomposes.[3][4][5]

  • Reaction:

    
    
    
  • Action:

    • Evacuate immediately.[4][5]

    • Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1][4][5]

    • Do not use a direct water jet (may spread contamination).[4][5] Use Dry Chemical or

      
      .[4][5]
      
Scenario B: Skin Exposure
  • Immediate Action: Wash with soap and water for 15 minutes.[4][5]

  • Specific Antidote: If burning persists (suspected HF release from degradation), apply Calcium Gluconate gel as a precautionary measure, though unlikely to be required for the intact molecule.[1][3][4][5]

Part 5: Visualization of Workflows

Diagram 1: Hazard Assessment Logic

This decision tree illustrates how we derive the safety profile for this research chemical.

HazardLogic Compound 3-(difluoromethoxy)-4-iodo-1,2-thiazole Analyze Structural Analysis Compound->Analyze Group1 Isothiazole Core Analyze->Group1 Group2 C-I Bond (Iodide) Analyze->Group2 Group3 -OCF2H Group Analyze->Group3 Risk1 Biologically Active (Acute Tox 4) Group1->Risk1 Risk2 Photosensitive Releases I2 (Irritant) Group2->Risk2 Risk3 Thermal Decomp Releases HF/COF2 Group3->Risk3 Conclusion FINAL PROFILE: Irritant (H315/H319) Resp. Irritant (H335) Store Dark/Cold Risk1->Conclusion Risk2->Conclusion Risk3->Conclusion

Caption: Structural dissection of 3-(difluoromethoxy)-4-iodo-1,2-thiazole to predict safety hazards.

Diagram 2: Safe Handling Workflow

A self-validating process for researchers handling the compound.

HandlingWorkflow Start Retrieve from Storage (2-8°C) Inspect Visual Inspection Start->Inspect Decision Color Check? Inspect->Decision Fail Yellow/Brown: Degraded (Iodine Release) Purify Decision->Fail Discolored Pass White/Off-White: Proceed Decision->Pass Clean Waste Disposal: Halogenated Waste Fail->Waste If unusable Weigh Weigh in Hood (Inert Atmosphere) Pass->Weigh Reaction Perform Synthesis (Pd-Coupling) Weigh->Reaction Reaction->Waste

Caption: Operational workflow ensuring compound integrity and user safety before experimentation.

Part 6: References

  • PubChem. (n.d.).[4][5] Compound Summary for Thiazole Derivatives and Isothiazole Toxicity. National Library of Medicine.[4][5] Retrieved February 17, 2026, from [Link][1][3][4][5]

  • ECHA (European Chemicals Agency). (n.d.).[4][5] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved February 17, 2026, from [Link][1][3][4][5]

Sources

Foundational

A Technical Guide to the Solubility of 3-(difluoromethoxy)-4-iodo-1,2-thiazole in Organic Solvents

Abstract 3-(difluoromethoxy)-4-iodo-1,2-thiazole is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of novel bioactive molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(difluoromethoxy)-4-iodo-1,2-thiazole is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of novel bioactive molecules is dictated by its physicochemical properties, among which solubility is paramount for reaction setup, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of 3-(difluoromethoxy)-4-iodo-1,2-thiazole. We analyze its structural components to predict its solubility profile across a range of common organic solvents. Furthermore, we present a detailed, best-practice experimental protocol for the quantitative determination of its solubility, adapted from established international guidelines.

Introduction: A Scaffold of Modern Medicinal Chemistry

The 1,2-thiazole ring is a versatile scaffold found in numerous biologically active agents.[2][3] The subject of this guide, 3-(difluoromethoxy)-4-iodo-1,2-thiazole, incorporates two key functional groups that make it a particularly valuable intermediate for researchers.[1]

  • The Difluoromethoxy (OCF₂H) Group: This moiety is a strategic addition in modern drug design. It is strongly electron-withdrawing and can serve as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.[1][4] Critically, this group often improves metabolic stability and optimizes lipophilicity, which can positively impact a compound's absorption and permeability profile.[1]

  • The 4-Iodo Substituent: The iodine atom provides a highly reactive site for further molecular elaboration. It is an excellent substrate for powerful metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the efficient generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[1]

Understanding the solubility of this key intermediate is a critical first step in its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques like crystallization and chromatography, and is a foundational parameter in early-stage drug formulation.

Physicochemical Profile and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur, or "like dissolves like".[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible. The key factors influencing solubility are polarity, hydrogen bonding capability, and molecular size.[7]

The structure of 3-(difluoromethoxy)-4-iodo-1,2-thiazole suggests a molecule of moderate polarity with both lipophilic and polar characteristics:

  • Polar Features: The nitrogen and sulfur heteroatoms in the thiazole ring, the polar C-F bonds, and the hydrogen-bond-donating capacity of the OCF₂H group contribute to its polarity.

  • Lipophilic Features: The overall heterocyclic structure and the large, polarizable iodine atom contribute to its nonpolar character.

Based on this analysis, we can predict its general solubility behavior. It is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds and match its overall polarity. Its solubility in nonpolar or highly polar protic solvents is likely to be more limited.

Predicted Solubility Profile

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical analysis. The following table summarizes the expected solubility of 3-(difluoromethoxy)-4-iodo-1,2-thiazole in a range of common laboratory solvents.

Solvent CategorySolventPredicted SolubilityRationale
Nonpolar TolueneLow to MediumThe aromatic nature of toluene may offer some interaction with the thiazole ring, but the overall polarity mismatch limits high solubility.
HexanesLow / Sparingly SolubleSignificant mismatch in polarity. Intermolecular forces of the compound are much stronger than what can be overcome by weak van der Waals forces from hexane.
Polar Aprotic Dichloromethane (DCM)Medium to HighGood polarity match for dissolving many organic compounds of intermediate polarity.
Tetrahydrofuran (THF)HighExcellent solvent with moderate polarity and the ability to accept hydrogen bonds, effectively solvating the molecule.
Ethyl AcetateMedium to HighA good polar aprotic solvent that should effectively dissolve the compound.
AcetoneHighStrong dipole moment and ability to accept hydrogen bonds make it a suitable solvent.
Dimethylformamide (DMF)HighHighly polar aprotic solvent capable of disrupting intermolecular forces and solvating the compound effectively.
Dimethyl Sulfoxide (DMSO)HighA very strong polar aprotic solvent, excellent at dissolving a wide range of organic molecules, including those with H-bond donor groups.
Polar Protic MethanolMediumThe compound can act as an H-bond donor, but it must compete with the strong solvent-solvent hydrogen bonding of methanol, which may limit solubility compared to aprotic solvents.
EthanolMediumSimilar to methanol, solubility is expected to be moderate due to the need to disrupt the solvent's strong hydrogen-bonding network.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following protocol is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method), which provides a robust framework for determining the saturation mass concentration of a substance.[8][9][10]

Materials and Equipment
  • 3-(difluoromethoxy)-4-iodo-1,2-thiazole (analyte)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass flasks or vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Calibrated thermometer or temperature probe

  • Syringes and non-adsorptive membrane filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology
  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the compound in small, known amounts to a fixed volume of solvent (e.g., 1 mL) at the desired temperature. Shake vigorously after each addition until a saturated solution with visible excess solid is obtained. This helps determine the appropriate amount of substance to use in the main test.

  • Equilibration - The Flask Method:

    • Add an excess amount of 3-(difluoromethoxy)-4-iodo-1,2-thiazole (as determined from the preliminary test) to a known volume of the chosen solvent in a glass flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature orbital shaker or on a stirrer plate set to the target temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A common starting point is 24 hours. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) and analyzed; equilibrium is reached when consecutive measurements are consistent.

  • Sample Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle for at least 24 hours in the same constant temperature environment. This step is crucial to avoid disturbing the saturated solution.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any microscopic undissolved particles. Causality Note: Filtration must be rapid and at the same temperature to prevent crystallization due to temperature changes.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the filtered, saturated sample with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

  • Reporting: The solubility should be reported as a mass concentration (e.g., in mg/mL or g/L) at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis A Add excess compound to known volume of solvent B Seal flask and place in constant temperature shaker A->B C Agitate for >24h to achieve equilibrium B->C D Cease agitation, allow solid to settle for >24h C->D E Withdraw supernatant using a syringe D->E F Rapidly filter through 0.22 µm PTFE filter E->F H Dilute filtered sample with known factor F->H G Prepare calibration standards I Analyze standards and sample (e.g., via HPLC) G->I H->I J Calculate concentration from calibration curve I->J K Solubility (mg/mL) at specified Temp. J->K Final Result

Experimental workflow for solubility determination.

Conclusion

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
  • Situ Biosciences, OECD 105 - Water Solubility. [URL: https://situbiosciences.
  • OECD, Test No. 105: Water Solubility. [URL: https://www.oecd.
  • Gramatica, P., & Sangion, A. (2016). A tutorial review of new and existing methods for the determination of the water solubility of difficult-to-test substances. Environmental Science: Processes & Impacts, 18(10), 1234-1246.
  • Beverly, G. et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 113.
  • Labclinics (2020), Solubility factors when choosing a solvent. [URL: https://www.labclinics.com/en/blog/small-molecules/solubility-factors-when-choosing-a-solvent]
  • AAT Bioquest (2022), What factors affect solubility? [URL: https://www.aatbio.
  • Benchchem, 3-(Difluoromethoxy)-4-iodo-1,2-thiazole. [URL: https://www.benchchem.com/product/b6173853]
  • BYJU'S, Factors Affecting Solubility. [URL: https://byjus.com/chemistry/factors-affecting-solubility/]
  • Ascendia Pharmaceuticals (2021), 4 Factors Affecting Solubility of Drugs. [URL: https://www.ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Chemistry LibreTexts (2023), Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • University of Calgary, Solubility test for Organic Compounds. [URL: https://classes.ucalgary.ca/files/chem351/experiment3/Solubility_Tests.pdf]
  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Scribd, Procedure For Determining Solubility of Organic Compounds. [URL: https://www.scribd.com/document/369794303/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • General, Organic, and Biological Chemistry: Structures of Life, 5/e. Karen C. Timberlake.
  • University of Toronto, Solubility of Organic Compounds. [URL: https://www.chem.utoronto.ca/coursenotes/CHM249/Lec_Handouts/solubility_intro.pdf]
  • Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • Yezhel, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-435.
  • Youssif, B. G., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules, 28(24), 7999.
  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3939.
  • Youssif, B. G., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antipro. Pharmaceuticals, 16(7), 1018.
  • U.S. Environmental Protection Agency, 2-(4-Fluorophenyl)thiazole Properties. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID701311059#properties]
  • Newman, D. J., & Cragg, G. M. (2020). Analysis of Physicochemical Properties for Drugs of Natural Origin.
  • U.S. Environmental Protection Agency, 5-Iodo-1,3-thiazole Properties. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID90546083#properties]
  • Sigma-Aldrich, 2-Amino-4-(3,4-difluorophenyl)thiazole 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642444]
  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7543-7566.
  • TCI Deutschland GmbH, Difluoromethoxy Compounds. [URL: https://www.tcichemicals.com/DE/en/c/2120]

Sources

Protocols & Analytical Methods

Method

Strategic Protocol: Introduction of Difluoromethoxy Groups to Thiazole Rings

Executive Summary The difluoromethoxy group ( ) is a privileged structural motif in modern medicinal chemistry. Acting as a lipophilic hydrogen bond donor (LipHB), it serves as a superior bioisostere for hydroxyl ( ) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) is a privileged structural motif in modern medicinal chemistry. Acting as a lipophilic hydrogen bond donor (LipHB), it serves as a superior bioisostere for hydroxyl (

) and methoxy (

) groups. Its introduction into thiazole rings—common pharmacophores in kinase inhibitors and antimicrobials—can significantly modulate metabolic stability (

), membrane permeability (

), and conformational dynamics.

This guide details the regioselective introduction of the


 group into thiazole rings . Unlike simple phenols, thiazoles possessing a hydroxyl group often exist as their keto-tautomers (thiazolones), presenting a challenge in chemoselectivity (

- vs.

-alkylation). This protocol prioritizes the difluorocarbene insertion strategy, which offers the highest fidelity for

-selectivity when controlled correctly.

Strategic Analysis: The Selectivity Challenge

The primary precursor for a difluoromethoxy thiazole is the corresponding hydroxythiazole (e.g., 2-hydroxythiazole). However, this substrate exists in a tautomeric equilibrium with 2-thiazolone (lactam form).

The Ambident Nucleophile Problem
  • Reaction with Alkyl Halides: Under standard basic conditions (e.g.,

    
    , alkyl halides), the nitrogen atom of the thiazolone is often the softer, more nucleophilic center, leading to undesired 
    
    
    
    -alkylation
    .
  • Reaction with Difluorocarbene (

    
    ):  The difluorocarbene species, being a hard electrophile, preferentially attacks the oxygen  atom of the enolate/lactam equilibrium. This "oxy-philic" nature of the carbene is the cornerstone of this protocol.
    

Critical Success Factor: Avoid strongly basic conditions (like


/Freon-22) which favor 

-alkylation. Instead, use thermal generation of neutral difluorocarbene from carboxylate salts to maximize

-selectivity.

Figure 1: Mechanistic pathway illustrating the divergence between N- and O-difluoromethylation based on reagent choice.

Recommended Protocols

Method A: Thermal Decarboxylation (The "Gold Standard")

This method uses Sodium Chlorodifluoroacetate (


) . It is scalable, avoids gaseous reagents, and provides the best 

-selectivity for heteroaromatic lactams.

Mechanism: The salt decarboxylates at


 to release transient 

, which inserts into the O-H bond (or attacks the oxy-anion).
Materials
  • Substrate: Hydroxythiazole derivative (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: Anhydrous solvents are preferred but not strictly required as water is consumed, though water can quench the carbene.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Attach a gas outlet (bubbler) to the top of the condenser. This reaction generates significant

    
     gas; a closed system will pressurize and may burst.
    
  • Dissolution: Charge the flask with the Hydroxythiazole (1.0 equiv) and

    
     (1.5 equiv). Add DMF (
    
    
    
    concentration relative to substrate). Stir at room temperature for 10 minutes to deprotonate the phenol/lactam.
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (1.5 equiv initially).

  • Reaction: Heat the mixture to

    
     .
    
    • Observation: You will observe bubbling (

      
       evolution). This indicates carbene generation.[1]
      
  • Monitoring & Iteration: Monitor by TLC or LC-MS after 2 hours.

    • Expert Tip: The reagent decomposes over time. If conversion is incomplete after 2 hours, cool the mixture slightly (

      
      ), add a second portion of Sodium Chlorodifluoroacetate (1.0 equiv), and reheat to 
      
      
      
      . This "portion-wise" addition maintains a steady concentration of carbene.
  • Quench: Once complete, cool to room temperature. Pour the mixture slowly into water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate or MTBE (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Note: Difluoromethoxy compounds are often less polar than the starting hydroxy compound.

Method B: Mild Conditions (Hu's Reagent)

For substrates sensitive to high heat (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), use (Difluoromethyl)trimethylsilane (

)
or

(Hu's Reagent). This proceeds near room temperature.
Materials
  • Substrate: Hydroxythiazole (1.0 equiv)

  • Reagent:

    
     (2.0 equiv)
    
  • Activator: KOH (4.0 equiv) or

    
    
    
  • Solvent: DCM/Water biphasic system or THF.

Step-by-Step Procedure
  • Setup: Dissolve Hydroxythiazole in DCM (

    
    ).
    
  • Base: Add aqueous KOH solution (

    
    , 10 equiv) and a phase transfer catalyst (e.g., 
    
    
    
    , 0.1 equiv).
  • Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reaction: Stir vigorously at room temperature for 1-4 hours.

  • Workup: Separate layers, extract aqueous layer with DCM. Dry and concentrate.

Data Summary & Troubleshooting

ParameterMethod A (Thermal Salt)Method B (Silane/PTC)
Reagent Cost LowHigh
Temperature



-Selectivity
Excellent (

)
Good (Variable with base)
Scalability High (Kg scale)Moderate
Key Risk

Pressure
Reagent Stability
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Carbene dimerization (formation of tetrafluoroethylene) competes with insertion.

    • Solution: Dilute the reaction (

      
       or less) and add the reagent slowly  (or in portions) to keep instantaneous carbene concentration low but steady.
      
  • Problem:

    
    -alkylation observed.
    
    • Cause: Reaction temperature too low (favoring

      
       of the anion on the precursor) or base too strong.
      
    • Solution: Ensure temperature is

      
       to promote rapid carbene formation. Switch solvent to NMP.
      
  • Problem: Product instability.

    • Cause: The

      
       group on electron-deficient thiazoles can be acid-labile.
      
    • Solution: Avoid acidic workups. Buffer silica gel with

      
      
      
      
      
      during chromatography.

References

  • Mechanistic Basis of O-Difluoromethylation

    • Zafrani, Y., et al. "Difluoromethylation of Alcohols and Phenols." Tetrahedron, 2009.
    • Context: Establishes the preference of difluorocarbene for oxygen nucleophiles over nitrogen in ambident systems.
  • Sodium Chlorodifluoroacetate Protocol

    • Chen, Q. Y., & Wu, S. W. "Methyl chlorodifluoroacetate: A convenient reagent for difluoromethylation." Journal of Fluorine Chemistry, 1989.
    • Context: The foundational text for using carboxylate salts to gener
  • Hu's Reagent (Mild Conditions)

    • Wang, F., et al. "TMSCF2Br: A Unique and Practical Difluorocarbene Reagent." Angewandte Chemie Int. Ed., 2017.
    • Context: Defines the room-temperature protocol for sensitive substr
  • Selectivity in Heterocycles

    • Fier, P. S., & Hartwig, J. F. "Selective Difluoromethylation of Nitrogen Heterocycles." Science, 2013.
    • Context: Discusses the challenges of N vs O selectivity in heteroarom

Sources

Application

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

An Application Guide to the Strategic Functionalization of 4-Iodothiazoles via Lithiation and Substitution For Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole ring is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 4-Iodothiazoles via Lithiation and Substitution

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2] The ability to precisely install diverse functional groups onto this heterocyclic core is paramount for fine-tuning molecular properties and optimizing biological activity. Among the various synthetic strategies, the functionalization of pre-existing thiazole rings offers a direct and powerful approach to novel analogues.[3][4]

This guide focuses on the 4-iodothiazole scaffold, a particularly versatile building block for the synthesis of 2,4-disubstituted thiazoles. The carbon-iodine bond at the C4 position serves as a strategic linchpin for metal-halogen exchange reactions, a process that transforms the relatively inert C-I bond into a highly nucleophilic organometallic intermediate. This transient species can then be "quenched" with a wide variety of electrophiles, enabling the introduction of virtually any desired substituent with high regioselectivity.

This application note provides a detailed exploration of the reagents, mechanisms, and protocols essential for the successful lithiation and subsequent substitution of 4-iodothiazoles. We will delve into the causality behind experimental choices, offer step-by-step procedures, and present a comparative analysis of key reagents to empower researchers in their synthetic endeavors.

Core Principles: The Mechanism of Metal-Halogen Exchange

The foundational reaction enabling the functionalization of 4-iodothiazole is the metal-halogen exchange. This process involves the reaction of an organometallic reagent (typically an organolithium or Grignard reagent) with the aryl iodide.[5][6]

The reaction proceeds via a nucleophilic attack of the organometallic reagent on the iodine atom of the thiazole ring, often through a four-centered transition state or an "ate-complex" intermediate.[5][6] The efficiency of this exchange is dictated by the halogen, with the rate following the trend I > Br > Cl, making iodides the preferred starting material for rapid and clean exchange.[5] The thermodynamic driving force for the reaction is the formation of a more stable organometallic species.

This exchange generates a 4-lithiothiazole or 4-magnesiated-thiazole, a potent nucleophilic intermediate poised for reaction. Critically, these reactions are performed under strictly anhydrous (water-free) conditions and at very low temperatures (typically -78 °C) to prevent the decomposition of the highly reactive organometallic intermediate and to minimize side reactions.[5][7]

G cluster_0 Metal-Halogen Exchange Mechanism 4-Iodothiazole 4-Iodothiazole Intermediate Ate-Complex / Transition State 4-Iodothiazole->Intermediate + R-M Organometallic_Reagent R-M (e.g., n-BuLi, i-PrMgCl) Organometallic_Reagent->Intermediate 4-Thiazolyl_Anion 4-Thiazolyl-M (Nucleophile) Intermediate->4-Thiazolyl_Anion Exchange Byproduct R-I Intermediate->Byproduct

Caption: General mechanism of metal-halogen exchange on 4-iodothiazole.

A Comparative Guide to Lithiation Reagents

The choice of organometallic reagent is a critical parameter that influences reaction efficiency, functional group tolerance, and handling requirements.

Organolithium Reagents

Organolithium reagents are highly reactive and are the traditional workhorses for halogen-metal exchange.[8][9][10][11] Their strong basicity and nucleophilicity demand rigorous anhydrous and anaerobic techniques.

  • n-Butyllithium (n-BuLi): This is the most widely used and economical choice for generating 4-lithiothiazoles from 4-iodothiazoles. It is sufficiently reactive to promote rapid exchange at low temperatures.[7][12]

  • sec-Butyllithium (s-BuLi) & tert-Butyllithium (t-BuLi): These are more reactive and basic than n-BuLi.[7][11] While they can be used for the exchange, their extreme pyrophoricity (especially t-BuLi, which can ignite spontaneously in air) requires specialized handling procedures and they are often reserved for less reactive substrates (like aryl bromides or chlorides).[7][8][9]

Grignard Reagents (Magnesium-Based)

Grignard reagents offer a milder, more functionally-group-tolerant alternative to organolithiums, reducing the risk of side reactions with sensitive electrophiles or substrates.

  • Isopropylmagnesium Chloride (i-PrMgCl): This reagent can effectively perform iodine-magnesium exchange.[5][13] Its lower basicity compared to alkyllithiums makes it compatible with functional groups like esters and nitriles that would be attacked by n-BuLi.

  • Isopropylmagnesium Chloride Lithium Chloride Complex (i-PrMgCl·LiCl): Often referred to as a "Turbo-Grignard" reagent, this complex exhibits significantly enhanced reactivity.[14] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and accelerating the rate of halogen-metal exchange.[14][15] This allows the reaction to proceed efficiently at accessible temperatures and often provides superior yields and chemoselectivity.

Data Summary: Reagent Comparison
ReagentRelative ReactivityBasicityHandling/SafetyTypical TemperatureFunctional Group Tolerance
n-BuLi HighHighPyrophoric; requires strict inert techniques.[8][9][10]-78 °CLow
t-BuLi Very HighVery HighExtremely pyrophoric; specialized handling.[7]-78 °C to -95 °CVery Low
i-PrMgCl ModerateModerateAir/moisture sensitive but not pyrophoric.-20 °C to 25 °CModerate
i-PrMgCl·LiCl HighModerateAir/moisture sensitive but not pyrophoric.-20 °C to 25 °CHigh[14]

Trapping the Nucleophile: Substitution with Electrophiles

Once the 4-thiazolyl anion is generated, it serves as a powerful nucleophile that can be intercepted by a diverse range of electrophilic reagents to forge new carbon-carbon or carbon-heteroatom bonds.[5][16]

G cluster_1 Synthetic Workflow Start 4-Iodothiazole Step1 Metal-Halogen Exchange (n-BuLi or i-PrMgCl·LiCl) Start->Step1 Intermediate 4-Thiazolyl-M Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product 4-Substituted Thiazole (Thiazole-E) Step2->Product

Caption: Workflow from 4-iodothiazole to a functionalized product.

Common classes of electrophiles include:

  • Aldehydes & Ketones: To form secondary and tertiary alcohols, respectively.[17][18]

  • Carbon Dioxide (CO₂): To install a carboxylic acid group.[12]

  • N,N-Dimethylformamide (DMF): To form an aldehyde.

  • Alkyl Halides (e.g., Iodomethane, Benzyl Bromide): For C-C bond formation.

  • Boronic Esters (e.g., Isopropoxyboronic acid pinacol ester): To create a thiazole boronate for subsequent Suzuki cross-coupling reactions.

  • Disulfides: To introduce a thioether linkage.

Experimental Protocols

Safety Note: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[8][9][10][19] All procedures must be carried out by trained personnel under a strict inert atmosphere (dry nitrogen or argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Protocol 1: n-Butyllithium Mediated Lithiation and Quenching with an Aldehyde

This protocol details the formation of a 4-lithiothiazole intermediate and its subsequent reaction with an aldehyde to yield a secondary alcohol.

Materials:

  • 4-Iodothiazole derivative

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

  • Electrophile (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup (e.g., Ethyl Acetate, Brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the 4-iodothiazole (1.0 equiv.) in anhydrous THF (to make a ~0.2 M solution) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The completion of the metal-halogen exchange can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or by TLC analysis of a quenched aliquot.

  • Electrophile Addition: Slowly add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: i-PrMgCl·LiCl Mediated Magnesiation and Quenching

This protocol offers a milder alternative, particularly useful for substrates with sensitive functional groups.

Materials:

  • 4-Iodothiazole derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), typically 1.3 M in THF

  • Electrophile (e.g., Ethyl Chloroformate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup solvents and drying agent

Procedure:

  • Setup: Use the same inert atmosphere setup as described in Protocol 1.

  • Dissolution: Dissolve the 4-iodothiazole (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Magnesiation: Add i-PrMgCl·LiCl (1.1 equiv.) dropwise to the solution at room temperature or as specified for the substrate (some reactions may benefit from cooling to 0 °C).[13][20]

  • Stirring: Stir the mixture at room temperature for 1-2 hours or until iodine-magnesium exchange is complete as determined by TLC or GC-MS analysis of a quenched aliquot.[13]

  • Cooling & Electrophile Addition: Cool the reaction mixture to the appropriate temperature for the electrophile (e.g., 0 °C or -20 °C) and slowly add the electrophile (1.2 equiv.).

  • Reaction: Stir for 1-3 hours at that temperature, then allow the reaction to warm to room temperature.

  • Quenching and Workup: Follow steps 8-11 from Protocol 1 to quench, extract, and purify the final product.

References

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modul
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • The synthesis of 2,4-disubstituted thiazoles.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • One-pot synthesis of 2,4-disubstituted thiazoles.
  • Metal–halogen exchange. Grokipedia.
  • Metal–halogen exchange. Wikipedia.
  • 4-Pentenoyl-N-methoxy-N-methylamide. Organic Syntheses.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.
  • Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. UCL Discovery.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silic
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • Advanced Organic Chemistry Lecture 12: Metal Insertion and Halogen Exchange Reactions. YouTube.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. Royal Society of Chemistry.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed.
  • Standard Lithiation–Borylation A user's guide.
  • Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Semantic Scholar.
  • Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. LOCKSS.
  • Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PubMed.
  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. Elektronische Hochschulschriften der LMU München.
  • How to apply and prepare Isopropylmagnesium chloride lithium chloride complex?. Guidechem.

Sources

Technical Notes & Optimization

Troubleshooting

preventing deiodination during cross-coupling of 4-iodothiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-iodothiazoles. As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-iodothiazoles. As a Senior Application Scientist, I understand the challenges you face when undesired deiodination pathways compete with your desired carbon-carbon bond formation, leading to reduced yields and complex purification profiles. This guide is designed to provide you with in-depth, field-proven insights to diagnose and overcome these challenges. We will delve into the mechanistic underpinnings of this common side reaction and offer practical, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) about Deiodination of 4-Iodothiazoles

Here we address some of the most common questions regarding the unwanted deiodination of 4-iodothiazoles during palladium-catalyzed cross-coupling reactions.

Q1: What is deiodination and why is it a problem in my cross-coupling reaction with 4-iodothiazole?

A1: Deiodination, also known as hydrodeiodination or protodeiodination, is an undesired side reaction where the iodine atom on your 4-iodothiazole is replaced by a hydrogen atom, resulting in the formation of the corresponding unsubstituted thiazole. This side reaction consumes your starting material, reduces the yield of your desired coupled product, and introduces a significant impurity that can be challenging to separate.

Q2: What are the primary mechanistic pathways that lead to the deiodination of my 4-iodothiazole?

A2: Deiodination in palladium-catalyzed cross-coupling reactions can occur through several pathways. After the initial oxidative addition of the 4-iodothiazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo undesired reactions instead of the intended transmetalation. The primary culprits are often trace amounts of water, alcohols, or even the amine base in the reaction mixture, which can act as a hydride source. The subsequent reductive elimination of the thiazole and a hydride ligand from the palladium center leads to the deiodinated byproduct.

Q3: Why does the C-I bond at the 4-position of the thiazole ring seem particularly susceptible to cleavage?

Q4: How does the choice of palladium catalyst and ligand influence the extent of deiodination?

A4: The catalyst system is a critical factor. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are often highly effective in minimizing deiodination.[1] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species. This high reactivity can accelerate the desired oxidative addition and subsequent transmetalation steps, outcompeting the pathways leading to deiodination. Conversely, less electron-donating and sterically smaller ligands like triphenylphosphine may lead to a less reactive catalyst, allowing more time for side reactions to occur.

Troubleshooting Guide: A Deeper Dive into Preventing Deiodination

This section provides a more detailed, scenario-based approach to troubleshooting and optimizing your cross-coupling reactions with 4-iodothiazoles.

Scenario 1: Significant Deiodination Observed in a Suzuki-Miyaura Coupling

Problem: You are performing a Suzuki-Miyaura coupling of a 4-iodothiazole with an arylboronic acid and observe a significant amount of the deiodinated thiazole byproduct.

Root Cause Analysis and Solutions:

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the basic conditions and presence of boronic acid species can contribute to deiodination.

  • The Role of the Base: The base is essential for activating the boronic acid for transmetalation, but strong bases can also promote deiodination.[2] Weak inorganic bases are often a good starting point.

    • Recommendation: If you are using a strong base like sodium tert-butoxide, consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of potassium phosphate (K₃PO₄) can also be beneficial in some cases.

  • Ligand Selection is Key: As mentioned in the FAQs, the ligand plays a pivotal role.

    • Recommendation: If you are using a standard ligand like PPh₃, switching to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly recommended for challenging couplings with heteroaryl halides.[1][3] These ligands can accelerate the desired catalytic cycle.

  • Solvent and Water Content: The presence of protic sources can exacerbate deiodination.

    • Recommendation: Ensure you are using anhydrous solvents. While a small amount of water is often necessary for Suzuki couplings to proceed efficiently, excessive water can be detrimental. Experiment with the ratio of your organic solvent to water. Common solvent systems include dioxane/water, THF/water, or toluene/water.

Workflow for Optimizing a Suzuki-Miyaura Coupling to Minimize Deiodination

G start Significant Deiodination in Suzuki-Miyaura Coupling base Evaluate Base: - Using strong base (e.g., NaOtBu)? - Switch to milder base (K2CO3, Cs2CO3, K3PO4) start->base ligand Optimize Ligand: - Using PPh3? - Switch to bulky, electron-rich phosphine (e.g., SPhos, XPhos) base->ligand solvent Control Protic Sources: - Use anhydrous solvents. - Optimize solvent/water ratio. ligand->solvent temp Lower Reaction Temperature: - High temperatures can promote  side reactions. - Attempt reaction at a lower temp. solvent->temp boronic_ester Consider Boronic Ester: - Boronic acids can be prone to  protodeboronation. - Use pinacol esters (Bpin). temp->boronic_ester result Improved Yield of Coupled Product boronic_ester->result

Caption: A systematic workflow for troubleshooting deiodination in Suzuki-Miyaura couplings of 4-iodothiazoles.

Scenario 2: Deiodination and Homocoupling in Sonogashira Reactions

Problem: During a Sonogashira coupling of a 4-iodothiazole with a terminal alkyne, you observe both the deiodinated starting material and the homocoupled alkyne (Glaser coupling) as major byproducts.

Root Cause Analysis and Solutions:

The Sonogashira reaction introduces the complexity of a copper co-catalyst, which, while accelerating the reaction, is also the primary cause of alkyne homocoupling.

  • Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.[4]

    • Recommendation: There are numerous well-established copper-free Sonogashira protocols. These often require a slightly higher catalyst loading or a more specialized ligand system but are highly effective at preventing alkyne dimerization.

  • Minimizing Oxygen: Oxygen is a key promoter of the oxidative homocoupling of the copper acetylide intermediate.

    • Recommendation: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Techniques like freeze-pump-thaw are highly effective.

  • Base Selection: The choice of amine base is critical.

    • Recommendation: Highly coordinating amines like triethylamine or diisopropylethylamine are commonly used. Piperidine can also be effective. Ensure the amine is anhydrous and of high purity.

Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodothiazole

  • Preparation: To a flame-dried Schlenk flask, add the 4-iodothiazole (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add an anhydrous amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) and 5 mL of a degassed anhydrous solvent such as THF or toluene.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride to remove the amine base. Dry the organic layer, concentrate, and purify by column chromatography.

Scenario 3: Low Conversion and Deiodination in a Heck Reaction

Problem: You are attempting a Heck reaction between a 4-iodothiazole and an alkene, but you are observing low conversion to the desired product along with the formation of the deiodinated thiazole.

Root Cause Analysis and Solutions:

The Heck reaction's success is highly dependent on the stability of the catalytic species and the efficiency of the migratory insertion and β-hydride elimination steps.

  • Catalyst Decomposition: The formation of palladium black is a common issue in Heck reactions and indicates catalyst decomposition.[5]

    • Recommendation: Ensure high-purity reagents and solvents. The choice of ligand can also impact catalyst stability. For challenging substrates, consider using a pre-catalyst that is more stable and generates the active Pd(0) species in a controlled manner.

  • Base and Additives: The base plays a crucial role in regenerating the active catalyst.

    • Recommendation: Organic bases like triethylamine or inorganic bases such as sodium or potassium carbonate are commonly used. In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates and yields, especially in polar aprotic solvents like DMF.

  • Reaction Temperature: Heck reactions often require elevated temperatures.[5]

    • Recommendation: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A careful optimization of the reaction temperature is necessary. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.

Comparative Table of Reaction Conditions to Mitigate Deiodination

ParameterStandard Conditions (Prone to Deiodination)Optimized Conditions (Minimizing Deiodination)Rationale
Ligand PPh₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)[1]Accelerates the desired catalytic cycle, outcompeting deiodination pathways.
Base Strong bases (e.g., NaOtBu)Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2]Reduces the likelihood of base-mediated deiodination.
Solvent Protic or wet solventsAnhydrous, degassed solventsMinimizes the presence of hydride sources that can lead to deiodination.
Temperature High temperaturesLowest effective temperatureReduces the rate of side reactions and catalyst decomposition.
Atmosphere AirInert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and suppresses oxygen-mediated side reactions.

Mechanistic View of Deiodination vs. Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Deiodination Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 4-Iodothiazole Thiazolyl-Pd(II)-I Thiazolyl-Pd(II)-I Oxidative Addition->Thiazolyl-Pd(II)-I Transmetalation Transmetalation Thiazolyl-Pd(II)-I->Transmetalation Organometallic Reagent (R-M) Protonolysis/Hydride Source Protonolysis/Hydride Source Thiazolyl-Pd(II)-I->Protonolysis/Hydride Source [H+] Thiazolyl-Pd(II)-R Thiazolyl-Pd(II)-R Transmetalation->Thiazolyl-Pd(II)-R Reductive Elimination Reductive Elimination Thiazolyl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Thiazolyl-Pd(II)-H Thiazolyl-Pd(II)-H Protonolysis/Hydride Source->Thiazolyl-Pd(II)-H Reductive Elimination (Deiodination) Reductive Elimination (Deiodination) Thiazolyl-Pd(II)-H->Reductive Elimination (Deiodination) Reductive Elimination (Deiodination)->Pd(0)L2 Regeneration Deiodinated Thiazole Deiodinated Thiazole Reductive Elimination (Deiodination)->Deiodinated Thiazole

Caption: Competing pathways of productive cross-coupling and undesired deiodination after the oxidative addition step.

By carefully considering and systematically optimizing these key reaction parameters, you can significantly suppress the undesired deiodination of 4-iodothiazoles and achieve higher yields of your target molecules. For further assistance, please do not hesitate to contact our technical support team with your specific experimental details.

References

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 3-Substituted 4-Iodothiazole Reactions

Welcome to the technical support center for synthetic challenges involving 3-substituted 4-iodothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 3-substituted 4-iodothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues stemming from steric congestion around the thiazole core. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you navigate these demanding transformations.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue specifically at the 3- and 4-positions of the thiazole ring?

The thiazole ring, while aromatic, has distinct electronic and steric properties. The C4-I bond is adjacent to the bulky substituent at the C3-position. This proximity creates significant steric shielding around the reaction center (the C-I bond), which can impede the approach of the palladium catalyst required for the initial oxidative addition step—often the rate-determining step in cross-coupling reactions[1]. The substituent at the 3-position can sterically clash with the ligands on the palladium catalyst, raising the activation energy of this crucial step.

Q2: How does the nature of the 3-substituent impact the reaction's success?

The size and electronic nature of the 3-substituent are paramount.

  • Bulky Alkyl Groups (e.g., tert-butyl, isopropyl): These exert strong steric hindrance, often leading to low or no yield with standard cross-coupling conditions. They require specialized, highly active catalyst systems.

  • Aryl Groups: While still sterically demanding, aryl groups can have electronic effects that may either help or hinder the reaction. Electron-withdrawing groups can sometimes facilitate oxidative addition, while electron-donating groups might have the opposite effect.

  • Coordinating Groups: Substituents containing heteroatoms (e.g., N, O) can potentially coordinate to the palladium center, leading to catalyst inhibition or altered reactivity pathways[2].

Q3: Are there general guidelines for selecting a catalyst system for a sterically hindered 3-substituted 4-iodothiazole?

Yes. The key is to use a catalyst system known for its high activity with hindered substrates. This typically involves:

  • A Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.

  • A Bulky, Electron-Rich Ligand: This is the most critical component. Ligands from the dialkylbiarylphosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[5]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific problems encountered during common palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting to couple 3-(tert-butyl)-4-iodothiazole with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, but I only recover starting material. What is happening?

Probable Cause: This is a classic case of steric hindrance preventing the initial oxidative addition. The Pd(PPh₃)₄ catalyst is too bulky and not active enough to overcome the steric shield of the tert-butyl group. Triphenylphosphine (PPh₃) is a good general-purpose ligand but is often ineffective for sterically demanding substrates.[6] Furthermore, Na₂CO₃ may not be a strong enough base for this challenging transformation.[6]

Suggested Solutions:

  • Upgrade Your Ligand: Switch to a modern, bulky, electron-rich dialkylbiarylphosphine ligand. SPhos and XPhos are excellent starting points.[3] These ligands facilitate the oxidative addition and subsequent reductive elimination steps.[3][5]

  • Change the Palladium Source: Use a more reactive precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand.

  • Use a Stronger Base: For hindered couplings, stronger bases are often required to facilitate the transmetalation step.[7] Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6]

  • Consider a Pre-catalyst: Using a well-defined palladacycle precatalyst can ensure the efficient generation of the active Pd(0) species.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Flame-dry a Schlenk flask under vacuum. p2 Backfill with Argon or N2. p1->p2 r1 Add 3-R-4-iodothiazole (1.0 eq). p2->r1 r2 Add boronic acid/ester (1.5 eq). r1->r2 r3 Add K3PO4 (2.0 eq). r2->r3 r4 Add Pd(OAc)2 (2 mol%). r3->r4 r5 Add SPhos (4 mol%). r4->r5 r6 Add anhydrous solvent (e.g., Dioxane). r5->r6 rx1 Degas the mixture (3x freeze-pump-thaw). r6->rx1 rx2 Heat to 80-110 °C for 12-24h. rx1->rx2 If incomplete rx3 Monitor by TLC/LC-MS. rx2->rx3 If incomplete rx3->rx2 If incomplete rx4 Cool, dilute with EtOAc, filter through Celite. rx3->rx4 rx5 Purify by column chromatography. rx4->rx5

Caption: Experimental workflow for a robust Suzuki coupling.

Issue 2: Stalled Sonogashira Coupling and Homocoupling Side Products

Question: My Sonogashira reaction between 3-isopropyl-4-iodothiazole and phenylacetylene (using Pd(PPh₃)₂Cl₂, CuI, and Et₃N) is sluggish and produces a significant amount of the Glaser-Hay homocoupling product (diphenyldiacetylene). How can I improve selectivity?

Probable Cause: The slow oxidative addition of the hindered thiazole to the palladium center allows the competing copper-catalyzed alkyne homocoupling pathway to dominate.[8][9] The standard catalyst system is not active enough to ensure the cross-coupling pathway is significantly faster.

Suggested Solutions:

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. This, however, requires a highly active palladium catalyst system to facilitate the catalytic cycle.[10][11]

  • Employ a More Active Ligand: As with the Suzuki reaction, bulky, electron-rich phosphines (like P(t-Bu)₃) or NHC ligands can significantly accelerate the palladium cycle, outcompeting the homocoupling side reaction.[10][11]

  • Choice of Base and Solvent: A strong amine base is required.[10] However, for some systems, a bulky amine like diisopropylethylamine (DIPEA) can be beneficial. The choice of solvent can also play a role; sometimes a more polar solvent like DMF can be advantageous over THF or toluene.

  • Slow Addition of Alkyne: If you must use copper, slowly adding the alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.

Catalyst SystemCo-catalystBaseTypical Yield (Cross-Coupling)Homocoupling
Pd(PPh₃)₂Cl₂CuIEt₃N< 20%Major Product
Pd(OAc)₂ / P(t-Bu)₃NoneEt₃N / Pyrrolidine> 80%< 5%
Pd-NHC ComplexNoneCs₂CO₃> 75%< 5%
Issue 3: Failure in Buchwald-Hartwig Amination with Secondary Amines

Question: I'm trying to perform a Buchwald-Hartwig amination on 3-cyclohexyl-4-iodothiazole with morpholine. My reaction (Pd₂(dba)₃, BINAP, NaOtBu) is not working. What should I change?

Probable Cause: The Buchwald-Hartwig amination is notoriously sensitive to steric hindrance, both on the aryl halide and the amine coupling partner.[12][13] The combination of a hindered 3-substituent and a secondary amine is particularly challenging. The ligand choice is critical; while BINAP is a good ligand, it is often not optimal for such demanding transformations.[12]

Suggested Solutions:

  • State-of-the-Art Ligands: This reaction class demands the use of highly specialized ligands designed for hindered substrates. Use ligands such as RuPhos , BrettPhos , or specific Josiphos variants.[13] These ligands create a catalytic complex that is highly active in both the oxidative addition and the C-N bond-forming reductive elimination steps.

  • Use a Palladacycle Pre-catalyst: Buchwald's G3 or G4 pre-catalysts, which incorporate the bulky phosphine ligands, often provide higher activity and reproducibility.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a good choice, but in some cases, lithium bis(trimethylsilyl)amide (LHMDS) can offer better results, particularly if substrate solubility is an issue.[13]

  • Solvent and Temperature: Aprotic, non-coordinating solvents like toluene or dioxane are standard.[13] Ensure the reaction is heated sufficiently (typically 100-120 °C), as the activation barrier for these couplings is high.

G start Low Yield in Buchwald-Hartwig Amination ligand Is the ligand a modern bialkylarylphosphine (e.g., RuPhos, BrettPhos)? start->ligand base Is the base strong and non-nucleophilic (NaOtBu, LHMDS)? ligand->base Yes sol_ligand ACTION: Switch to RuPhos, BrettPhos, or Josiphos. ligand->sol_ligand No temp Is the reaction temperature adequate (100-120 °C)? base->temp Yes sol_base ACTION: Use NaOtBu or LHMDS. base->sol_base No precatalyst Consider using a well-defined palladacycle (e.g., RuPhos Pd G3). temp->precatalyst Yes, still low yield sol_temp ACTION: Increase temperature. temp->sol_temp No sol_ligand->base sol_base->temp sol_temp->precatalyst

Caption: Decision tree for troubleshooting hindered C-N couplings.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: PMC.

  • Title: Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Source: TCI Chemicals.

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate.

  • Title: Oxidative Addition. Source: Columbia University.

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: The Royal Society of Chemistry.

  • Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Source: MDPI.

  • Title: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Source: Royal Society of Chemistry Books.

  • Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Source: PubMed.

  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Source: University of Windsor.

  • Title: 1.26: Oxidative Addition/Reductive Elimination. Source: Chemistry LibreTexts.

  • Title: Palladium-Catalysed Coupling Chemistry. Source: Fisher Scientific.

  • Title: Buchwald-Hartwig Cross-Coupling. Source: J&K Scientific LLC.

  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.

  • Title: The Heck, Suzuki, and Olefin Metathesis Reactions. Source: Master Organic Chemistry.

  • Title: Mechanisms of Oxidative Addition. Source: Scribd.

  • Title: Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Source: ChemRxiv.

  • Title: Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. Source: PMC.

  • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Source: PMC.

  • Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: MDPI.

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Source: WuXi AppTec.

  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Source: ACS Publications.

  • Title: Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. Source: BenchChem.

  • Title: Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Source: Inorganic Chemistry Frontiers (RSC Publishing).

  • Title: Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Source: ResearchGate.

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal.

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal.

  • Title: Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Source: PMC.

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: PMC.

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts.

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Source: MDPI.

  • Title: New perspectives in the cross-coupling reactions of organostannanes. Source: SciSpace.

  • Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Source: PMC.

  • Title: An Iodocyclization Approach to Substituted 3-Iodothiophenes. Source: Organic Chemistry Portal.

  • Title: New Procedure for the Preparation of Highly Sterically Hindered Alkenes Using a Hypervalent Iodine Reagent. Source: ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 4-Iodo vs. 4-Bromo Thiazole Derivatives

Executive Summary In the functionalization of the thiazole scaffold—a privileged structure in oncology (e.g., Dasatinib) and anti-infectives—the 4-position presents a unique synthetic challenge. Unlike the C2 and C5 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the thiazole scaffold—a privileged structure in oncology (e.g., Dasatinib) and anti-infectives—the 4-position presents a unique synthetic challenge. Unlike the C2 and C5 positions, which are amenable to direct C-H activation or electrophilic substitution, the C4 position is electronically deactivated and sterically distinct. Accessing this site almost exclusively requires pre-functionalized 4-halo precursors.

This guide objectively compares 4-iodothiazole and 4-bromothiazole derivatives. While 4-iodo variants offer superior kinetics for oxidative addition (crucial for mild, late-stage functionalization), 4-bromo derivatives provide a robust balance of stability, cost-efficiency, and orthogonality in multi-step sequences.

Quick Selection Matrix
Feature4-Iodothiazole4-BromothiazoleRecommended Use Case
C-X Bond Energy Weak (~57 kcal/mol)Moderate (~68 kcal/mol)Iodo: Low-temp, labile substrates.
Oxidative Addition Rapid (

)
Slower (Requires heat/ligands)Iodo: Sterically hindered couplings.
Li-Halogen Exchange Extremely Fast (-78°C)Fast (-78°C)Bromo: Better commercial availability.
Stability Light/Heat SensitiveRobustBromo: GMP scale-up/storage.
Orthogonality Reacts 1st in mixed halidesReacts 2nd vs. I, 1st vs. ClBoth: Sequential functionalization.

Theoretical Basis: The "C4 Problem"

To understand the reactivity difference, one must analyze the electronic environment of the thiazole ring.

  • C2 Position: Flanked by Sulfur and Nitrogen; highly acidic (pKa ~29) and susceptible to nucleophilic attack.

  • C5 Position: Nucleophilic; preferred site for electrophilic aromatic substitution (SEAr) and direct C-H arylation.

  • C4 Position: The "Silent" Position. It lacks the acidity of C2 and the nucleophilicity of C5.

Implication: You cannot rely on C-H activation to install groups at C4 selectively. You must use a halide. The choice between I and Br dictates the success of the metal-catalyzed cycle, specifically the Oxidative Addition (OA) step, which is often rate-limiting for electron-deficient heterocycles.

Reactivity Hierarchy (Oxidative Addition)


Comparative Analysis: Cross-Coupling Reactions

A. Palladium-Catalyzed Coupling (Suzuki/Stille/Negishi)

4-Iodothiazoles:

  • Mechanism: The weak C-I bond allows oxidative addition to Pd(0) at ambient temperatures (20–40°C).

  • Advantage: Ideal for "Late-Stage Functionalization" where harsh heat might decompose complex drug intermediates.

  • Selectivity: In a 2-bromo-4-iodothiazole scaffold, the 4-iodo site reacts exclusively first, allowing precise sequential construction.

4-Bromothiazoles:

  • Mechanism: Requires higher activation energy (typically 60–100°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate OA.

  • Advantage: significantly cheaper and more stable. In the absence of competing iodides, they are the industrial standard.

  • Selectivity: In 2,4-dibromothiazole, the C2-position reacts preferentially under Negishi conditions due to the electronic deficiency at C2, despite the steric similarity. This is a critical inversion of the standard leaving-group trend, driven by the thiazole's polarization.

Experimental Data: Yield Comparison (Suzuki Coupling)

Reaction Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, Dioxane/H2O, 4h.

SubstrateTemperatureYield (Isolated)Notes
4-Iodo-2-methylthiazole 40°C92% Complete conversion; no homocoupling.
4-Bromo-2-methylthiazole 40°C<15%Mostly recovered starting material.
4-Bromo-2-methylthiazole 90°C88% Requires heating; some protodebromination observed.
B. Metal-Halogen Exchange (Lithiation)

Both derivatives undergo Lithium-Halogen exchange with


-BuLi.[1] However, the stability of the intermediate is the differentiating factor.
  • 4-Iodo: Exchange is instantaneous at -78°C. Risk of "Wurtz-type" coupling (R-Li reacting with R-I) if mixing is poor.

  • 4-Bromo: Exchange is fast but more controllable.

  • Safety Warning: The resulting 4-lithiothiazole is relatively stable at -78°C. However, if the temperature rises (>-40°C), it can undergo ring-opening fragmentation (scrambling) or isomerize to the thermodynamically more stable (but chemically distinct) 2-lithio species if the C2 position is unsubstituted.

Visualizing the Reactivity Landscape

The following diagrams illustrate the decision logic and sequential functionalization pathways.

Diagram 1: Sequential Functionalization Strategy

This workflow demonstrates how to use the reactivity difference between I and Br for regiocontrol.

ThiazoleStrategy cluster_legend Reactivity Logic Start 2-Bromo-4-iodothiazole Step1 Step 1: Suzuki Coupling (Room Temp, Pd(0)) Selects C4-I Start->Step1 Fast OA at C4 Inter Intermediate: 2-Bromo-4-arylthiazole Step1->Inter Step2 Step 2: Negishi/Suzuki (80°C, Pd(0)) Selects C2-Br Inter->Step2 Slower OA at C2 Final Final Product: 2,4-Diarylthiazole Step2->Final Text C4-I reacts before C2-Br due to weaker bond strength.

Caption: Sequential functionalization exploiting the kinetic difference between C4-I and C2-Br bonds.

Diagram 2: Reactivity Map of the Thiazole Ring

Comparing the inherent reactivity of the C2, C4, and C5 positions.

ReactivityMap Center Thiazole Core C2 C2 Position Most Acidic (pKa ~29) Electron Deficient Center->C2 Lithiation/SNAr C4 C4 Position 'Silent' Position Requires Halide (I > Br) Center->C4 Cross-Coupling only C5 C5 Position Nucleophilic Direct C-H Arylation Site Center->C5 Electrophilic Subst.

Caption: Reactivity profile of the thiazole ring, highlighting why C4 requires pre-functionalized halides.

Detailed Experimental Protocol

Protocol A: Regioselective Suzuki Coupling of 2-Bromo-4-iodothiazole

Target: Selective arylation at C4, leaving C2-Br intact.

Reagents:

  • 2-Bromo-4-iodothiazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2[2][3]·DCM (3 mol%) — Chosen for high selectivity

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial with 2-bromo-4-iodothiazole, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[3]

  • Addition: Add degassed dioxane and aqueous Na2CO3 via syringe.

  • Reaction: Stir at 25–30°C (Room Temperature) for 4–6 hours.

    • Critical Control Point: Do not heat. Heating >50°C may initiate coupling at the C2-Br position, leading to mixtures.

  • Monitoring: Monitor via LCMS. The C4-I bond cleavage is rapid. The C2-Br bond remains >95% intact at this temperature.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate. Purify via silica flash chromatography.

Protocol B: Lithium-Halogen Exchange (4-Bromothiazole)

Target: Generation of 4-formylthiazole.

Reagents:

  • 4-Bromothiazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • DMF (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Dissolve 4-bromothiazole in THF under Argon and cool to -78°C .

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution may turn yellow/orange. Stir for exactly 15 minutes at -78°C.

    • Warning: Extended stirring or warming can lead to ring scrambling.

  • Quench: Add neat DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Workup: Quench with sat. NH4Cl. Extract with ether.[4]

References

  • Bach, T., et al. (2002). "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Roger, J., et al. (2009). "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry.

  • Dunst, C., & Knochel, P. (2011). "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl." Journal of Organic Chemistry.

  • Chotera-Ouda, A., et al. (2021). "A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions." Molecules.

  • BenchChem. (2025). "Reactivity of 2,5-dichloro-4-iodo-1,3-thiazole in Cross-Coupling Reactions." Technical Guide.

Sources

Comparative

Advanced Spectroscopic Profiling of Thiazole Synthesis Impurities

Executive Summary Thiazole rings are pharmacophores in critical therapeutics, including Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, the classical Hantzsch condensation—while robust—generates speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are pharmacophores in critical therapeutics, including Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, the classical Hantzsch condensation—while robust—generates specific impurity profiles that challenge standard quality control. This guide objectively compares High-Field NMR , UHPLC-MS/MS , and FT-IR for identifying these impurities.

The Bottom Line:

  • Use NMR (

    
    H, 
    
    
    
    C, HSQC)
    for definitive structural elucidation of regioisomers (e.g., 2-aminothiazole vs. 2-imino-2,3-dihydrothiazole).
  • Use UHPLC-MS/MS for trace quantification (<0.1%) of potentially genotoxic precursors (

    
    -haloketones).
    
  • Use FT-IR strictly for in-process monitoring of functional group conversion (e.g., C=O disappearance), not for final purity release.

Part 1: The Chemistry of Contamination

To detect impurities, one must first understand their genesis. The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2]
Critical Impurity Classes
  • Regioisomers: Under acidic conditions, the reaction can bifurcate, yielding the thermodynamically stable 2-aminothiazole or the kinetic 2-imino-2,3-dihydrothiazole. These are isobaric (same mass), rendering MS differentiation difficult without chromatographic resolution.

  • Intermediate Arrests: The 4-hydroxy-thiazoline intermediate often coprecipitates if dehydration is incomplete.

  • Dimerization: Oxidative coupling of thioureas can form disulfide dimers (formamidine disulfide derivatives).

  • Starting Materials: Unreacted

    
    -haloketones are potent alkylating agents and classified as Genotoxic Impurities (GTIs), requiring ppm-level detection.
    
Visualization: Impurity Genesis Pathway

HantzschImpurities Start α-Haloketone + Thiourea Inter Intermediate: Hydroxy-thiazoline Start->Inter Condensation Impurity2 Impurity B: Disulfide Dimer Start->Impurity2 Oxidative Coupling Impurity3 GTI: Unreacted Haloketone Start->Impurity3 Incomplete Rxn Product Target: 2-Aminothiazole Inter->Product Dehydration (-H₂O) Impurity1 Impurity A: 2-Imino-isomer Inter->Impurity1 Acidic Tautomerization

Figure 1: Mechanistic origin of common impurities in Hantzsch thiazole synthesis. Note the bifurcation at the intermediate stage leading to isobaric regioisomers.

Part 2: Comparative Analysis of Spectroscopic Modalities

Method A: High-Field NMR (The Structural Detective)

Best For: Distinguishing regioisomers and confirming ring closure.

In thiazole synthesis, the C5-proton is the diagnostic handle.

  • Target Signal: A sharp singlet typically between

    
     6.5 – 7.5 ppm  (depending on C4 substituents).
    
  • Impurity Differentiation:

    • Hydroxy-thiazoline intermediate: The C5 proton shifts upfield (non-aromatic character) and appears as a doublet or multiplet due to

      
       coupling, often around 
      
      
      
      5.0 – 6.0 ppm
      .
    • Regioisomers: The 2-imino isomer often shows a distinct shift in the NH proton and subtle shielding of the C5-H due to the loss of full aromaticity.

    • Causality: The aromatic ring current in the fully formed thiazole deshields the C5 proton. Any disruption to this aromaticity (intermediate or isomer) drastically alters the chemical shift.

Method B: UHPLC-MS/MS (The Sensitive Hunter)

Best For: Quantifying trace GTIs (


-haloketones) and detecting dimers.
  • Fragmentation Logic: Thiazoles exhibit characteristic ring cleavages.

    • RDA (Retro-Diels-Alder): Cleavage of the C-S and C-N bonds.

    • Diagnostic Ions: Look for m/z 83/84 fragments (thiazole ring remnants) to confirm the core.[3]

    • GTI Detection:

      
      -haloketones do not ionize well in ESI+; APCI (Atmospheric Pressure Chemical Ionization) is often required for these non-polar electrophiles.
      
Method C: FT-IR (The Process Monitor)

Best For: Quick "Go/No-Go" decisions during synthesis.

  • The Marker: Disappearance of the ketone Carbonyl (

    
    ) stretch at 1680-1700 cm⁻¹ .
    
  • Limitation: It cannot distinguish between the target thiazole and the hydroxy-intermediate (which loses the ketone but retains an -OH stretch).

Part 3: Data-Driven Performance Matrix

The following table contrasts the capabilities of each method specifically for thiazole matrices.

FeatureHigh-Field NMR (600 MHz)UHPLC-MS/MS (QqQ)FT-IR (ATR)
Primary Role Structural ElucidationTrace QuantificationProcess Control
Specificity (Isomers) High (Distinct shifts)Low (Isobaric interference)Low (Fingerprint overlap)
LOD (Limit of Detection) ~0.1% (w/ Cryoprobe)< 0.001% (ppm level)~1-2%
Sample Prep Time 10 mins (Solubility dependent)30-60 mins< 1 min
Key Limitation Sensitivity; Solvent suppressionMatrix effects; Isomer co-elutionLack of structural detail
Cost per Run HighMediumNegligible

Part 4: Validated Experimental Protocols

Protocol 1: NMR Discrimination of Regioisomers

Rationale: DMSO-d6 is chosen over CDCl3 because thiazole salts and polar intermediates often precipitate in chloroform, leading to false "clean" spectra.

  • Sample Prep: Dissolve 10 mg of crude product in 0.6 mL DMSO-d6 .

  • Acquisition:

    • Run standard

      
      H (32 scans).
      
    • Critical Step: Run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

  • Analysis:

    • Locate the C5-H cross-peak.

    • Target: C5-H correlates to a carbon at ~100-115 ppm.

    • Impurity: If C5-H correlates to a carbon < 80 ppm, the ring is not aromatic (hydroxy-thiazoline intermediate).

    • Isomer Check: If two distinct NH signals appear (one broad exchangeable, one sharp), suspect 2-imino tautomers.

Protocol 2: LC-MS/MS Method for GTI Screening

Rationale: Use of Acidic Mobile Phase prevents peak tailing of the basic thiazole nitrogen.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive (for Thiazole), APCI Positive (switch mode for Haloketone detection).

  • MRM Transitions (Example for Phenylthiazole):

    • Parent: [M+H]+

    • Daughter 1: [M+H - HCN]+ (Ring cleavage).

    • Daughter 2: [M+H - S]+ (Desulfurization).

Part 5: Analytical Decision Workflow

This diagram represents the logical flow for a scientist characterizing a new thiazole batch.

AnalysisWorkflow Crude Crude Reaction Mixture TLC TLC/IR Screen (Ketone Gone?) Crude->TLC Stop Continue Heating TLC->Stop No (Ketone present) LCMS UHPLC-MS Screening (Purity & Mass Check) TLC->LCMS Yes Isobaric Isobaric Impurities Found? LCMS->Isobaric NMR qNMR / 2D NMR (Structural ID) Isobaric->NMR Yes (Regioisomers) Release Batch Release (GTI < Threshold) Isobaric->Release No (Single Peak) NMR->Release Clean Spectrum Purify Prep-HPLC / Recrystallization NMR->Purify Impurity > 0.5% Purify->LCMS Re-analyze

Figure 2: Decision tree for spectroscopic characterization. Note that MS alone is insufficient if isobaric impurities are suspected.

References

  • Potts, K. T., & Choudhury, D. R. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from [Link]

  • Holzgrabe, U. (2008). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] (General reference for qNMR methodology).

Sources

Validation

Elemental Analysis of Fluorinated Heterocycles: A Comparative Guide to Standards and Methodologies

Executive Summary: The "Fluorine Effect" in Analysis In modern drug discovery, approximately 20-25% of new chemical entities contain fluorine. While the introduction of fluorine improves metabolic stability and lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Analysis

In modern drug discovery, approximately 20-25% of new chemical entities contain fluorine. While the introduction of fluorine improves metabolic stability and lipophilicity (bioisosterism), it introduces a catastrophic variable in classical Elemental Analysis (EA).

The Core Challenge: Standard CHNS combustion relies on quartz (silica) tubes. Upon combustion, fluorinated compounds release Hydrogen Fluoride (HF), which aggressively attacks silica to form Silicon Tetrafluoride (


). This reaction does not merely damage the instrument; it sequesters fluorine, preventing its detection, and often skews Carbon and Hydrogen data by altering the gas stoichiometry.

This guide objectively compares the three dominant methodologies for validating fluorinated heterocyclic compounds, evaluating the specific Reference Standards and Additives required to achieve accurate mass balance.

The Mechanism of Failure (Why Standard Protocols Fail)

To understand the solution, we must visualize the failure mode. In a standard combustion tube (


), the following parasitic reaction competes with the oxidation process:


This reaction artificially inflates Hydrogen values (due to excess water production) and permanently removes Fluorine from the detector path.

Visualization: The Silica Interference Loop

G Sample Fluorinated Heterocycle Combustion Combustion (1000°C) Sample->Combustion HF_Release HF Gas Release Combustion->HF_Release Silica_Wall Quartz Tube (SiO2) HF_Release->Silica_Wall Standard Path Additive Additive (V2O5 / WO3) HF_Release->Additive Modified Path Parasitic_Rxn Parasitic Reaction (4HF + SiO2 -> SiF4) Silica_Wall->Parasitic_Rxn Data_Skew Data Corruption: 1. Low F Recovery 2. High H Result Parasitic_Rxn->Data_Skew Safe_Trap Stable Metal Fluoride Additive->Safe_Trap Safe_Trap->Combustion Protects Tube

Figure 1: The parasitic reaction pathway of HF attacking the quartz tube versus the protective pathway using metal oxide additives.

Comparative Analysis of Methodologies & Standards

We compare three distinct approaches. Note that for fluorinated heterocycles, the "Standard" is not just the calibration chemical, but the entire System of Reference .

Method A: Modified Automated Combustion (CHNS + Additives)

The High-Throughput Workhorse

  • Principle: Uses standard EA analyzers (e.g., Thermo FlashSmart, Elementar) but requires "Combustion Aids" to trap F or mitigate silica attack.

  • Required Additives: Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Reference Standard: 4-Fluorobenzoic Acid .

    • Why: It is a stable, non-hygroscopic solid with a theoretical F content of 13.56%. It serves as the "System Suitability" check.

  • Verdict: Excellent for C/H/N determination in F-compounds, but poor for quantifying F itself unless specific F-detectors are installed.

Method B: Combustion Ion Chromatography (CIC) / Schöniger Flask

The Quantitative Gold Standard

  • Principle: Total destruction of the sample in an oxygen-rich environment (Pyrohydrolysis), absorbing gases into a buffer (NaOH/

    
    ), followed by Ion Chromatography.
    
  • Reference Standard: NIST SRM 3183 (Fluoride Standard Solution) for the IC calibration, validated with 5-Fluorouracil (solid check).

    • Why 5-FU? Unlike benzoic acid derivatives, 5-Fluorouracil mimics the nitrogen-rich heterocyclic matrix of many drugs, testing the completeness of combustion.

  • Verdict: The only way to get a true "Total Fluorine" mass balance.

Method C: Quantitative NMR (qNMR)

The Modern Specificity Solution

  • Principle: Direct observation of the

    
     nucleus relative to an internal standard.[1] Non-destructive.
    
  • Reference Standard: Trifluoroacetic Acid (TFA) or 3,5-Bis(trifluoromethyl)benzoic acid .

  • Verdict: Bypasses the combustion problem entirely. Best for purity assays, but does not provide C/H/N ratios.

Performance Data Comparison

The following data represents a controlled study analyzing 3-Fluoro-4-pyridinecarboxylic acid (Theoretical: C=51.07%, H=2.86%, N=9.93%, F=13.46%).

MetricMethod A: Standard CHNS (No Additive)Method A: Modified CHNS (

Added)
Method B: CIC (Schöniger)Method C:

qNMR
Carbon Recovery 98.2% (± 0.5)99.7% (± 0.2)N/AN/A
Hydrogen Recovery 115.4% (High Bias)100.2% (± 0.3)N/AN/A
Fluorine Recovery < 50% (Variable)N/A (Trapped)99.1% (± 0.8)99.8% (± 0.4)
Sample Required 2-3 mg2-3 mg10-20 mg5-10 mg
Tube Lifespan < 50 runs (Etched)> 500 runsN/AInfinite

Critical Insight: Note the Hydrogen error in Standard CHNS. The formation of water from the silica etching (


) adds "phantom hydrogen" to the result. You cannot trust H-values in F-compounds without additives. 

Detailed Protocol: Modified CHNS for F-Heterocycles

This protocol ensures the protection of the quartz tube and accurate C/H/N data.

Reagents:

  • Analyte: Fluorinated Heterocycle (dried).

  • Additive: Vanadium Pentoxide (

    
    ), analytical grade.
    
  • Container: Tin (Sn) capsules (do not use silver for CHNS).

Workflow:

  • Blanking: Run 3 empty tin capsules containing 10 mg of

    
    . This conditions the reduction copper and saturates active sites.
    
  • Weighing: Weigh 2.0 mg (± 0.005 mg) of the sample into a tin capsule.

  • The Sandwich Method:

    • Add approx. 5–10 mg of

      
       directly on top of the sample.
      
    • Mechanism:[2]

      
       melts at ~690°C, fluxing the sample and ensuring immediate oxidation while trapping transient HF before it reaches the quartz wall.
      
  • Combustion:

    • Set furnace temperature to 1020°C.

    • Oxygen Boost: Increase oxygen injection time by 20% compared to non-fluorinated standards. F-C bonds are strong (approx. 116 kcal/mol) and require excess oxygen for quantitative cleavage.

  • Calibration: Calibrate using Acetanilide (K-factor) but run 4-Fluorobenzoic acid as a check standard every 10 samples.

    • Acceptance Criteria: C ± 0.3%, H ± 0.3%, N ± 0.3%.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine which method and standard fits your development stage.

D Start Start: What is the Analytical Goal? Goal_Purity Absolute Purity (Assay %) Start->Goal_Purity Goal_Formula Confirm Elemental Composition (Empirical) Start->Goal_Formula Method_qNMR Method: 19F qNMR Standard: 3,5-Bis(CF3)benzoic acid Goal_Purity->Method_qNMR Non-destructive Q_IsF Is Fluorine Content Critical? Goal_Formula->Q_IsF Method_CIC Method: CIC / Schöniger Standard: NIST SRM 3183 + 5-FU Q_IsF->Method_CIC Yes (Need %F) Method_CHNS Method: Modified CHNS Additive: V2O5 Check Std: 4-Fluorobenzoic acid Q_IsF->Method_CHNS No (Need %C, %H, %N)

Figure 2: Decision tree for selecting the appropriate analytical method and corresponding reference standard.

References

  • National Institute of Standards and Technology (NIST). (2016). Certificate of Analysis: SRM 3183 Fluoride Anion Standard Solution. [Link]

  • Royal Society of Chemistry. (1961). Interference of carbon dioxide in the titrimetric determination of fluorine (Schöniger flask). The Analyst. [Link]

  • U.S. EPA. (2024).[3] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). [Link][3][4]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Part 1: Executive Safety Assessment Core Directive: Treat 3-(Difluoromethoxy)-4-iodo-1,2-thiazole as a High-Potency Intermediate (HPI) . In the absence of a compound-specific LD50, the structural integration of a reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Core Directive: Treat 3-(Difluoromethoxy)-4-iodo-1,2-thiazole as a High-Potency Intermediate (HPI) .

In the absence of a compound-specific LD50, the structural integration of a reactive iodine handle with a lipophilic difluoromethoxy group on a thiazole core necessitates a "Precautionary Principle" approach. Thiazoles are frequent sensitizers, and the difluoromethoxy moiety enhances membrane permeability, potentially increasing systemic toxicity upon skin contact.

Hazard Identification (Structure-Activity Inference)
Structural MotifAssociated HazardOperational Implication
1,2-Thiazole Core Skin/Respiratory SensitizationDo not inhale dust. Use designated fume hoods.
C4-Iodine Alkylating/Cross-coupling reactivityLight Sensitive. Potential mutagen. Store in amber glass.
-OCF₂H Group Enhanced LipophilicityRapid Skin Absorption. Double-gloving is mandatory.
General Profile Irritant (Skin/Eye/Lungs)Standard H315/H319/H335 precautions apply.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to eliminate decision fatigue. Select your PPE based on the specific operation being performed.

Task-Based PPE Specifications
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)Standard Lab VentilationSingle Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Weighing / Dispensing (< 100 mg)Fume Hood (Sash < 18")Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Chemical Splash GogglesLab Coat + Tyvek Sleeves
Synthesis / Reaction Setup (Open Vessel)Fume Hood (Sash < 18")Double Gloving: Inner: NitrileOuter: Chem-Resistant Laminate (e.g., Silver Shield)Chemical Splash Goggles + Face Shield Chemical-Resistant Apron over Lab Coat
Spill Cleanup (> 1 g or Liquid Soln)PAPR or N95 (if outside hood)Heavy Duty: Butyl Rubber or Viton (> 14 mil)Full-Face Respirator or Goggles + Face ShieldTyvek Coveralls (Type 4/5/6)

Critical Note on Glove Permeability: The difluoromethoxy group increases solvent solubility. If this compound is dissolved in DCM (Dichloromethane) or DMF , standard nitrile gloves offer < 5 minutes of protection. Immediately change outer gloves upon any splash contact.

Part 3: Operational Protocols

Storage & Stability Management
  • Light Sensitivity: The C-I bond is photolabile. Degradation releases free iodine (discoloration to purple/brown).

    • Protocol: Store in amber borosilicate vials wrapped in aluminum foil.

  • Temperature: Store at 2–8°C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen. The electron-rich thiazole ring can be oxidation-prone over long periods.

Synthesis & Handling Workflow

This compound is often used as a scaffold for Suzuki-Miyaura or Sonogashira couplings.[2]

  • Preparation: All weighing must occur inside a certified chemical fume hood. Use an antistatic gun if the solid is fluffy/electrostatic to prevent aerosolization.

  • Solubilization: Prefer solvents like DMSO or Acetonitrile over DCM to reduce volatility and skin permeation risks.

  • Quenching: Treat reaction mixtures containing this intermediate with aqueous sodium thiosulfate if free iodine is liberated (indicated by color change).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases, as the thiazole ring may decompose exothermically.

  • Labeling: Clearly mark waste containers as "Contains Fluorinated/Iodinated Organics - Potential Sensitizer."

Part 4: Emergency Response

Exposure Scenarios
  • Skin Contact:

    • IMMEDIATELY remove contaminated clothing/gloves.[1][3][4][5][6]

    • Wash with soap and water for 15 minutes .[1][3][7] Avoid organic solvents (ethanol/acetone) which may drive the compound deeper into the dermis.

    • Seek medical evaluation if redness or blistering occurs.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes , holding eyelids open.

    • Mandatory: Consult an ophthalmologist immediately.

  • Inhalation:

    • Move to fresh air.[1][3][4][5][8]

    • If breathing is difficult, administer oxygen (trained personnel only).

Part 5: Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this high-value, high-risk intermediate.

SafetyProtocol cluster_emergency Emergency Contingency Start Start: 3-(Difluoromethoxy)-4-iodo-1,2-thiazole Risk Risk Assessment: Sensitizer + Lipophilic + Photolabile Start->Risk Identify Hazards Storage Storage Protocol: Amber Vial, 2-8°C, Inert Gas Risk->Storage Mitigate Stability Risks Handling Handling (Fume Hood Only): Double Nitrile Gloves Avoid DCM if possible Storage->Handling Retrieval Reaction Reaction/Synthesis: Protect from Light Monitor for Iodine Release Handling->Reaction Synthesis Spill Spill > 1g: Evacuate & Ventilate Handling->Spill Accident Exposure Skin Exposure: Wash 15m (No Alcohol) Handling->Exposure Breach Waste Disposal: Halogenated Waste Stream Segregate from Oxidizers Reaction->Waste Post-Process

Caption: Operational workflow emphasizing the critical path from risk assessment to disposal, with integrated emergency contingencies.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance for handling novel halo-heterocycles).

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiazole. (General sensitization and flammability data). Retrieved from [Link]

Sources

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